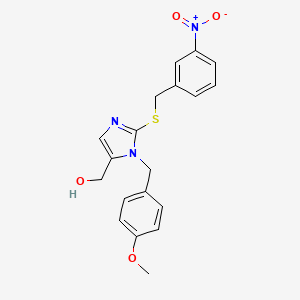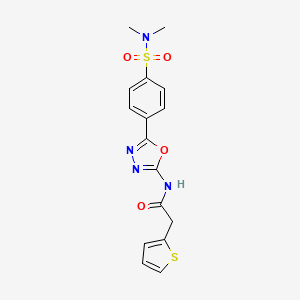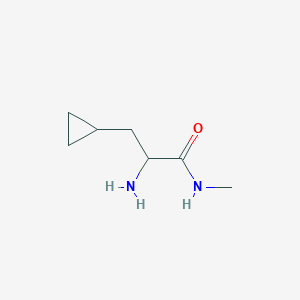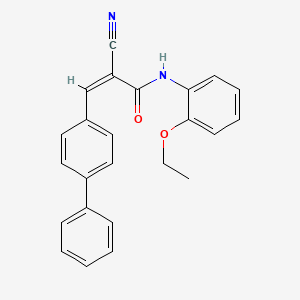
(1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The imidazole ring is then alkylated with 4-methoxybenzyl chloride.
- Reaction conditions: Use of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Thioether Formation:
- The nitrobenzyl group is introduced via a nucleophilic substitution reaction using 3-nitrobenzyl chloride and a thiol derivative.
- Reaction conditions: Conducted in the presence of a base such as sodium hydride in a polar aprotic solvent like tetrahydrofuran (THF).
Final Hydroxymethylation:
- The final step involves the hydroxymethylation of the imidazole ring using formaldehyde.
- Reaction conditions: Mild acidic or basic conditions to facilitate the addition of the hydroxymethyl group.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and nitrobenzyl groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes from the methoxybenzyl group.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of new thioether derivatives with different nucleophiles.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block in the development of novel heterocyclic compounds.
Biology and Medicine:
- Potential applications in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
- Investigated for its antimicrobial and anticancer properties due to the presence of the nitrobenzyl group.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the synthesis of functionalized polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Imidazole Ring:
- Starting with a precursor such as glyoxal, ammonia, and formaldehyde to form the imidazole core.
- Reaction conditions: Mild heating under reflux in an aqueous or alcoholic medium.
Mechanism of Action
The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.
Molecular Targets and Pathways:
- Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor modulation: It can bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
(1-(4-Methoxybenzyl)-2-((3-nitrophenyl)thio)-1H-imidazol-5-yl)methanol: Similar structure but with a nitrophenyl group instead of nitrobenzyl.
(1-(4-Methoxyphenyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol: Similar structure but with a methoxyphenyl group instead of methoxybenzyl.
Uniqueness:
- The combination of methoxybenzyl and nitrobenzyl groups in the same molecule provides unique electronic and steric properties.
- This compound’s specific substitution pattern on the imidazole ring offers distinct reactivity and potential biological activity compared to its analogs.
By understanding the detailed synthesis, reactions, and applications of (1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
[3-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-26-18-7-5-14(6-8-18)11-21-17(12-23)10-20-19(21)27-13-15-3-2-4-16(9-15)22(24)25/h2-10,23H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAOJFQPBREQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2676698.png)
![N-(4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2676699.png)
![(2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile](/img/structure/B2676702.png)
![4-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676703.png)


![1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2676709.png)
![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2676712.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2676714.png)
![2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2676716.png)
![2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide](/img/new.no-structure.jpg)

![3-(2-methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzoyl]azetidine](/img/structure/B2676719.png)
